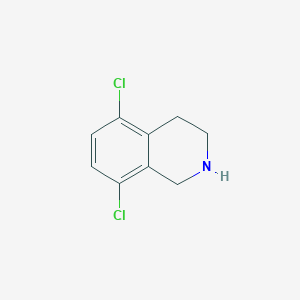

5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

Overview

Description

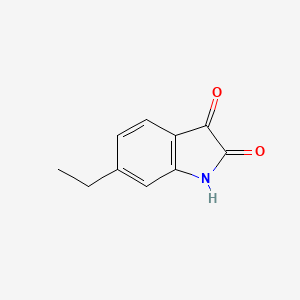

5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (DCTI) is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. DCTI belongs to the family of isoquinolines and is known for its unique chemical properties, which make it an ideal candidate for various scientific applications.

Scientific Research Applications

Inhibitory Properties and Therapeutic Potential

- A study highlighted the potent inhibitory properties of bis[tetrahydroisoquinoline] derivatives, including those related to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, against phenylethanolamine N-methyltransferase, suggesting potential therapeutic applications (Demarinis et al., 1981).

Single-Molecule Magnets and Chemical Synthesis

- Tetranuclear complexes based on an 8-hydroxyquinoline Schiff base derivative have been synthesized, showing magnetocaloric effects and slow magnetic relaxation behavior, indicating applications in magnetic storage devices (Gao et al., 2017).

Arylation Methods

- A methodology employing 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for the sp3 C-H bond arylation of tetrahydroisoquinolines under mild conditions has been developed, facilitating straightforward synthesis of various compounds (Muramatsu et al., 2013).

Metal Complexes and Antimicrobial Activity

- Research on divalent transition metal complexes of 8-hydroxyquinoline and its novel ligands showed promising in vitro antimicrobial activity, suggesting applications in developing new antimicrobial agents (Patel & Patel, 2017).

Structural Analysis and Design

- Studies have also focused on the X-ray mapping and structural analysis of substituted tetrahydroquinolines, providing insights into their molecular structure and potential design of new compounds with specific properties (Albov et al., 2004).

Mechanism of Action

Target of Action

The primary target of 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is phenylethanolamine N-methyltransferase (PNMT) . PNMT is an enzyme that plays a crucial role in the conversion of norepinephrine to epinephrine .

Mode of Action

This compound acts as a potent reversible inhibitor of PNMT . By inhibiting PNMT, it prevents the conversion of norepinephrine to epinephrine, thereby affecting the levels of these neurotransmitters .

Biochemical Pathways

The inhibition of PNMT by this compound affects the catecholamine biosynthesis pathway . This pathway is responsible for the production of catecholamines, including dopamine, norepinephrine, and epinephrine. By inhibiting PNMT, the compound can potentially alter the balance of these neurotransmitters .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of a compound greatly influence its bioavailability and efficacy .

Result of Action

The inhibition of PNMT and the subsequent alteration in neurotransmitter levels can have various molecular and cellular effects. These effects can potentially influence neurological and psychological processes, given the role of catecholamines in these processes .

Properties

IUPAC Name |

5,8-dichloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGZYQIBMKXWKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C(C=CC(=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503770 | |

| Record name | 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89315-57-1 | |

| Record name | 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chlorobenzo[b]thiophen-3(2H)-one](/img/structure/B1611075.png)

![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibutanoic acid](/img/structure/B1611085.png)

![Thieno[2,3-B]pyridin-6-amine](/img/structure/B1611086.png)